

YL-5092: A Comparative Guide to its Selectivity for YTHDC1

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Compound of Interest

Compound Name: **YL-5092**

Cat. No.: **B15586735**

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This guide provides a detailed comparison of the inhibitor **YL-5092**, focusing on its selectivity for the N6-methyladenosine (m⁶A) reader protein YTHDC1 over other members of the YTH domain family. The information presented is compiled from published experimental data to assist researchers in evaluating **YL-5092** as a chemical tool for studying the role of YTHDC1 in various biological processes, particularly in the context of diseases like acute myeloid leukemia (AML).^{[1][2]}

Overview of YL-5092

YL-5092 is a potent and selective, first-in-class small molecule inhibitor of YTHDC1.^{[2][3]} It has been identified as a valuable tool for investigating the functions of YTHDC1, which is the sole nuclear-localized m⁶A reader and plays crucial roles in RNA splicing, nuclear export, and the stabilization of oncogenic transcripts like MYC.^{[4][5][6]} Its therapeutic potential is being explored, particularly for MYC-driven cancers such as AML.^{[1][5][7]}

Quantitative Selectivity Profile

The efficacy of a chemical probe is largely defined by its selectivity for the intended target over closely related proteins. **YL-5092** and its analogues have been rigorously tested against other human YTH domain-containing proteins, including the cytoplasmic readers YTHDF1, YTHDF2, YTHDF3, and YTHDC2. The data consistently demonstrates a high degree of selectivity for YTHDC1.

Below is a summary of the quantitative data from biochemical assays.

Target Protein	IC ₅₀ (YL-5092/Analogue)	K _d (YL-5092)	Fold Selectivity vs. YTHDC1	Cellular Localization	Primary Function
YTHDC1	7.4 nM[8] / ~450 nM	29.6 nM[8]	-	Nucleus	mRNA Splicing & Export[4][6]
YTHDF1	89 μM	Not Reported	~200-fold	Cytoplasm	Translation Promotion[4][6]
YTHDF2	60 μM	Not Reported	~133-fold	Cytoplasm	mRNA Decay[4][6]
YTHDF3	83 μM	Not Reported	~184-fold	Cytoplasm	Translation & Decay[6]
YTHDC2	Not Reported	Not Reported	Selective**	Cytoplasm	mRNA Stability & Translation[4]

*Data for IC₅₀ values against YTHDF1-3 is for compound 40, a close analogue of **YL-5092** from the same chemical series.[9] **Selectivity against YTHDC2 has been confirmed through Thermal Shift Assays, though specific IC₅₀ values are not provided in the cited literature.[9][10]

Experimental Protocols

The selectivity of **YL-5092** and its analogues was primarily determined using two key biochemical assays: Homogeneous Time-Resolved Fluorescence (HTRF) and Thermal Shift Assays (TSA).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to measure the binding affinity (IC₅₀) of an inhibitor to its target protein.

- Protein & Probe Preparation: Recombinant GST-tagged YTH domain proteins (YTHDC1, YTHDF1, YTHDF2, YTHDF3) are purified. A biotinylated RNA probe containing an m⁶A modification is synthesized.
- Reaction Assembly: The assay is assembled in a microplate. Each well contains the specific GST-YTH protein, the biotinylated m⁶A-RNA probe, a Europium cryptate-labeled anti-GST antibody (donor), and an XL665-labeled streptavidin (acceptor).
- Inhibitor Addition: A dose-response curve is generated by adding varying concentrations of the test compound (e.g., **YL-5092**) to the wells. A control with no inhibitor (100% activity) is included.
- Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
- Signal Detection: When the YTH protein binds to the RNA probe, the donor and acceptor fluorophores are brought into close proximity, generating a FRET signal. The plate is read on an HTRF-compatible reader.
- Data Analysis: The inhibitor displaces the RNA probe, leading to a decrease in the HTRF signal. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Thermal Shift Assay (TSA)

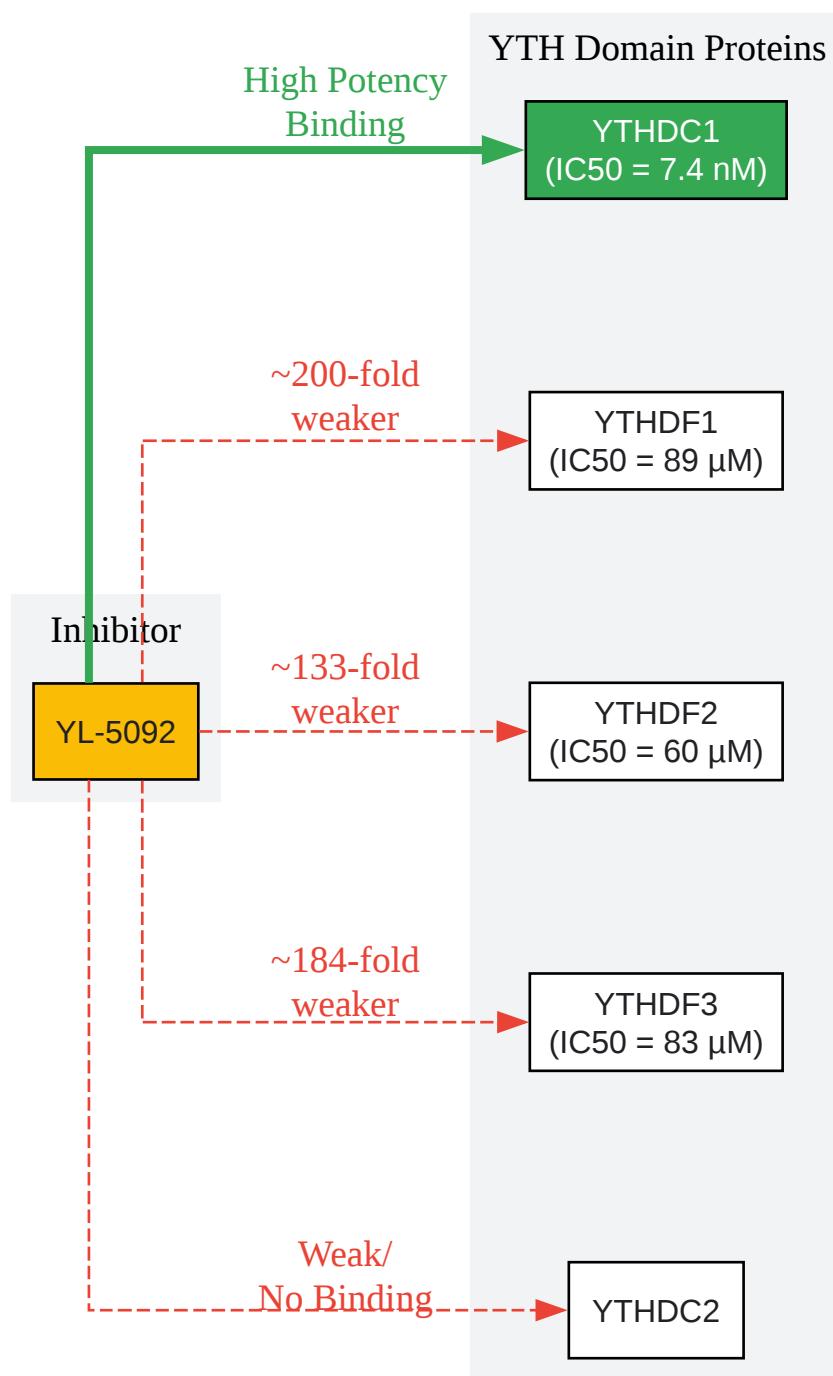
TSA is used to confirm direct binding of a compound to a target protein and assess selectivity. The principle is that ligand binding stabilizes a protein, increasing its melting temperature (T_m).

- Protein Preparation: Purified YTH domain proteins (YTHDC1, YTHDF1, YTHDF2, YTHDF3, YTHDC2) are prepared in a suitable buffer.[9]
- Compound Addition: The protein is incubated with either the test compound (e.g., **YL-5092**) or a DMSO vehicle control.
- Fluorescent Dye: A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is added to the mixture.

- Thermal Denaturation: The samples are heated in a real-time PCR machine over a temperature gradient.
- Fluorescence Monitoring: As the protein unfolds with increasing temperature, the dye binds and fluoresces. The fluorescence intensity is measured at each temperature increment.
- Data Analysis: The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. A significant increase in T_m in the presence of the compound indicates direct binding and stabilization. Selectivity is determined by comparing the T_m shift for the primary target (YTHDC1) with that of other YTH proteins.

Visualized Data and Pathways

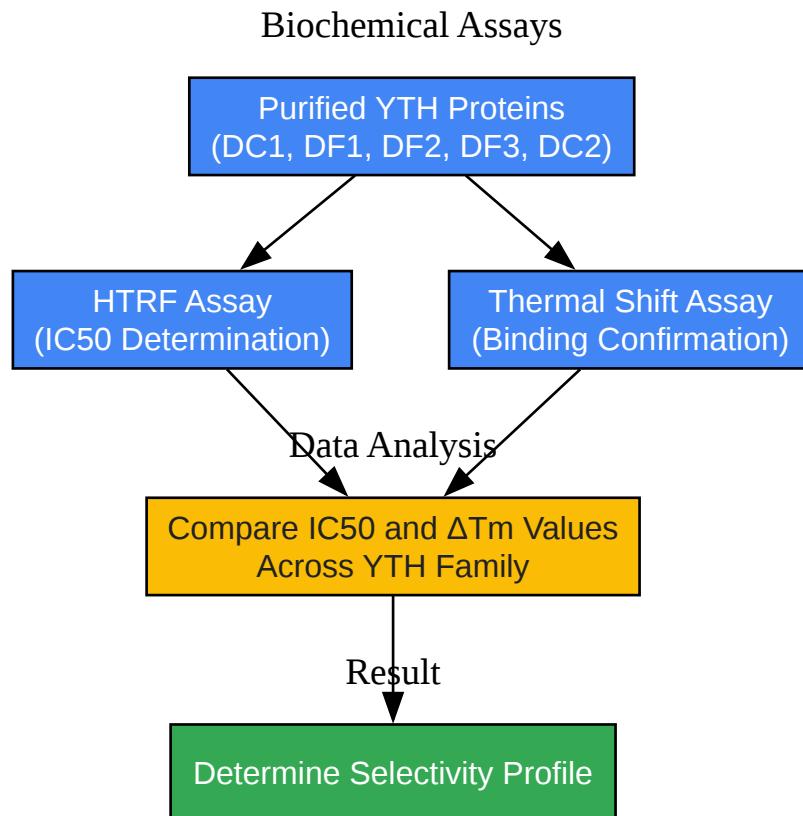
YL-5092 Selectivity Profile



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Caption: Potency and selectivity of **YL-5092** for YTHDC1 over other YTH proteins.

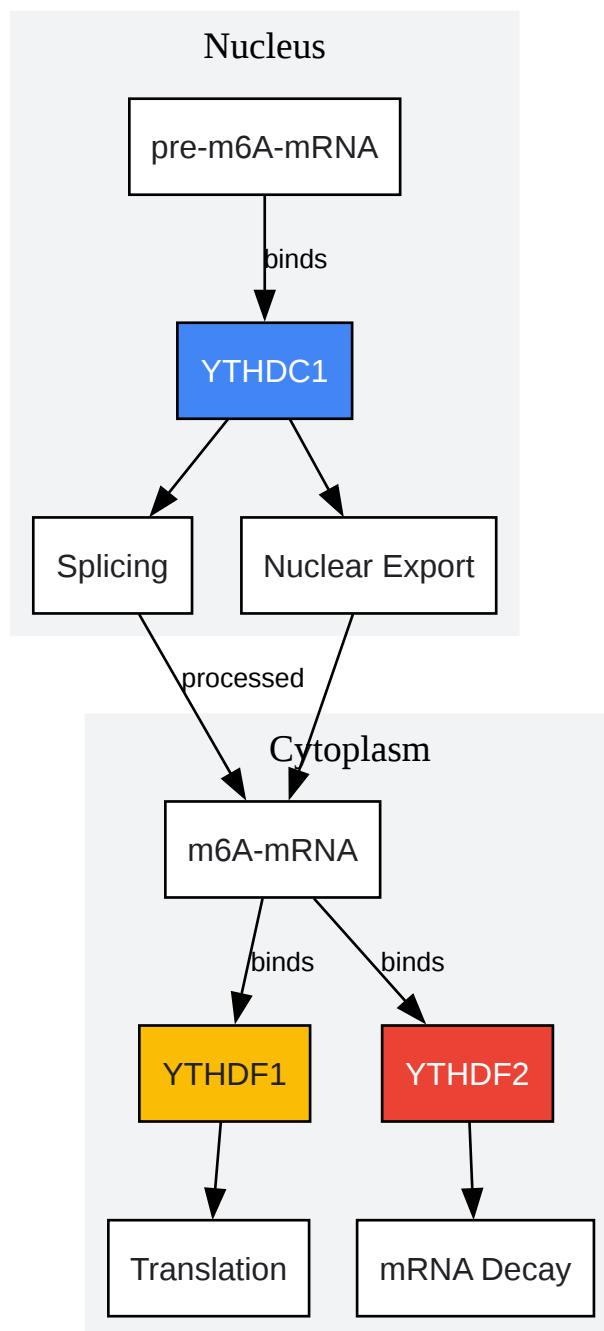
Experimental Workflow for Determining Inhibitor Selectivity



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Caption: Workflow for assessing the selectivity of YTH domain inhibitors.

Simplified Roles of YTH Proteins in mRNA Fate



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Caption: Distinct roles of nuclear YTHDC1 and cytoplasmic YTHDF proteins.

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